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Compound of Interest

Compound Name: AR-C155858

Cat. No.: B1667588

A Comparative Guide to AR-C155858 and Other Clinical-Stage Monocarboxylate Transporter
(MCT) Inhibitors

Monocarboxylate transporters (MCTs) are crucial players in cellular metabolism, primarily
responsible for the transport of lactate and other monocarboxylates like pyruvate and ketone
bodies across the plasma membrane.[1][2] In the context of cancer, highly glycolytic tumors
exhibit the Warburg effect, producing large amounts of lactate that must be exported to
maintain intracellular pH and support high rates of glycolysis.[3] This lactate efflux is primarily
mediated by MCT1 and MCT4, making them attractive targets for cancer therapy.[1][2]
Inhibiting these transporters can lead to intracellular lactate accumulation, disruption of
glycolysis, and ultimately, cancer cell death.

AR-C155858 is a potent and selective inhibitor of MCT1 and MCT2. While it has been
extensively studied in preclinical models, its close analogue, AZD3965, has advanced into
clinical trials. This guide provides a detailed comparison of AR-C155858 with other MCT
inhibitors that have reached clinical development, focusing on their mechanism, potency, and
available data from preclinical and clinical studies.

Overview of Key MCT Inhibitors

Several small molecules have been developed to target MCTs. This guide focuses on AR-
C155858 and compares it with two other prominent inhibitors that have been evaluated in
clinical or advanced preclinical settings: AZD3965 and BAY-8002.
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AR-C155858: A member of a new class of pyrrole pyrimidine derivatives, AR-C155858 is a
highly potent inhibitor of MCT1 and MCT?2. It has been instrumental as a research tool to
understand the biological consequences of MCT1/2 inhibition.

AZD3965: A structural analogue of AR-C155858 developed by AstraZeneca, AZD3965 is a
first-in-class, orally bioavailable MCT1 inhibitor that has completed a Phase | clinical trial in
patients with advanced solid tumors and lymphomas (NCT01791595). It shows high
selectivity for MCT1 over other isoforms.

BAY-8002: An orally available and potent dual inhibitor of MCT1 and MCT2. Preclinical
studies have shown its efficacy in lymphoma models, and it appears to share a similar
binding site with AZD3965.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory

concentrations (IC50) for AR-C155858 and its clinical counterparts against various MCT

isoforms.
Cell
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Mechanism of Action and Binding

AR-C155858 and AZD3965 share a similar mechanism of inhibition. Studies on AR-C155858
have revealed that it binds to a site on MCT1 that is accessible from the intracellular side
(cytosol). This binding site is located within the C-terminal half of the transporter, specifically
involving transmembrane helices 7-10. This intracellular binding requires the inhibitor to first
cross the cell membrane. The inhibition by AR-C155858 is time-dependent and not rapidly
reversible. Competitive binding experiments suggest that BAY-8002 binds to the same or an
overlapping site as AZD3965.

The inhibition of MCT1 blocks the efflux of lactate from highly glycolytic cancer cells. This leads
to an accumulation of intracellular lactate, a drop in intracellular pH, and subsequent feedback

inhibition of glycolysis, which can ultimately trigger cell death.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1667588?utm_src=pdf-body
https://www.benchchem.com/product/b1667588?utm_src=pdf-body
https://www.benchchem.com/product/b1667588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cancer Cell

Glucose

Glycolysis

Pyruvate

AR-C155858 Intracellular
AZD3965 Lactate

T
i
1
|
Binds & Inhibits Efflux
1
1
1

| .y _________ [}
’——_
_-

-~

MCT1 Transporter < Feedback Inhibiton >

~ -
S~ ==

H+

y

Extracellular
Lactate Cell Death

Click to download full resolution via product page

Caption: Mechanism of MCT1 inhibition in cancer cells.
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Clinical Development and Findings

While AR-C155858 remains a preclinical tool, AZD3965 has been evaluated in a first-in-human

Phase | trial.

AZD3965: The trial enrolled patients with advanced solid tumors or lymphoma. The agent
was generally well-tolerated, with nausea and fatigue being the most common side effects.
Dose-limiting toxicities included a cardiac troponin rise and asymptomatic, reversible retinal
changes, which is an on-target effect as MCTL1 is expressed in the retina. The maximum
tolerated dose was established, and the pharmacokinetic data confirmed that drug
exposures reached levels associated with efficacy in preclinical models. On-target activity
was confirmed by metabolomic changes, such as increased urinary lactate and ketones. A
key finding from preclinical studies is that tumor cells expressing MCT4 can be resistant to
MCT1 inhibition, as MCT4 can compensate for lactate efflux.

Experimental Protocols

The characterization and comparison of these inhibitors rely on standardized in vitro and in vivo

assays.

L-Lactate Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the transport of radiolabeled L-lactate

into cells expressing the target MCT.

Cell Culture: Cells endogenously expressing MCT1 (e.g., rat erythrocytes, 4T1 breast cancer
cells) or cells engineered to overexpress a specific MCT isoform (e.g., Xenopus laevis
oocytes injected with MCT cRNA) are used.

Pre-incubation: Cells are pre-incubated for a specified time (e.g., 45 minutes) in a buffer
(e.g., 75 mM NaCl, 20 mM MES, pH 6.0) with or without the inhibitor at various
concentrations.

Uptake Measurement: The uptake is initiated by adding a solution containing radiolabeled L-
[14C]lactate to the cells.
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» Termination and Lysis: After a short incubation period (e.g., 2.5 minutes), the transport is
stopped by washing the cells with ice-cold buffer. The cells are then lysed.

» Quantification: The amount of radioactivity inside the cells is measured using a scintillation
counter to determine the rate of lactate uptake.

o Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.
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(e.q., 4T1 cells)
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Caption: Workflow for an L-Lactate Uptake Inhibition Assay.

Cell Proliferation Assay

This assay determines the effect of MCT inhibition on the growth of cancer cell lines.

o Cell Seeding: Cancer cells (e.g., 4T1, Raji lymphoma) are seeded in 96-well plates and
allowed to adhere overnight.

o Treatment: The cells are treated with a range of concentrations of the MCT inhibitor.
 Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell division.

 Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Blue or by
direct cell counting.

o Data Analysis: The results are used to generate dose-response curves and calculate 1C50
values for cell growth inhibition.

Summary and Future Directions

AR-C155858 has been a foundational tool for validating MCT1 and MCT2 as therapeutic
targets. Its analogue, AZD3965, has successfully translated these preclinical findings into a
clinical setting, demonstrating that MCT1 can be safely targeted in humans at doses that
engage the transporter. BAY-8002 represents another promising clinical candidate.

The key differentiators among these inhibitors lie in their precise selectivity profiles and
pharmacokinetic properties. The clinical experience with AZD3965 highlights potential
challenges, such as on-target toxicities in tissues like the retina and the development of
resistance via MCT4 expression. Future research will likely focus on developing dual
MCT1/MCT4 inhibitors or combining MCT1 inhibitors with other therapies to overcome
resistance and enhance anti-tumor efficacy. The continued investigation of these compounds is
crucial for realizing the full therapeutic potential of targeting lactate transport in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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